2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide
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Overview
Description
2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as NTFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NTFA is a derivative of acetamide, which is a common organic compound used in many chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This results in a reduction of inflammation and pain, and a potential decrease in the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has anti-inflammatory and analgesic effects in animal models. It has also been shown to have a potential cytotoxic effect on cancer cells. In addition, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been tested for its effects on plant growth and has been found to enhance root growth and increase crop yield.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments is its relatively simple synthesis method and availability of starting materials. Additionally, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been shown to have potential applications in various fields, making it a versatile compound for research. However, one limitation of using 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for research involving 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide. One area of interest is its potential use as an anticancer agent, and further studies are needed to determine its efficacy and safety in cancer treatment. Additionally, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide could be explored for its potential use in the development of new materials with unique properties. Finally, more research is needed to fully understand the mechanism of action of 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide and its effects on various biological systems.
Synthesis Methods
2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 4-nitroaniline with tetrahydro-2-furanmethanol in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then reacted with acetic anhydride to form 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide.
Scientific Research Applications
2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anticancer agent. In agriculture, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been tested for its ability to enhance plant growth and improve crop yield. In material science, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been explored for its potential use as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
2-(4-nitrophenyl)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(14-9-12-2-1-7-19-12)8-10-3-5-11(6-4-10)15(17)18/h3-6,12H,1-2,7-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOALYTJTUMQIEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24792270 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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